2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide 2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17905135
InChI: InChI=1S/C14H14BrNO3S/c1-19-12-8-6-11(7-9-12)10-16-20(17,18)14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3
SMILES:
Molecular Formula: C14H14BrNO3S
Molecular Weight: 356.24 g/mol

2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

CAS No.:

Cat. No.: VC17905135

Molecular Formula: C14H14BrNO3S

Molecular Weight: 356.24 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide -

Specification

Molecular Formula C14H14BrNO3S
Molecular Weight 356.24 g/mol
IUPAC Name 2-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C14H14BrNO3S/c1-19-12-8-6-11(7-9-12)10-16-20(17,18)14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3
Standard InChI Key OAULOUZAWYTKAF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br

Introduction

Synthesis and Chemical Properties

Laboratory-Scale Synthesis

The synthesis of 2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide involves a two-step protocol:

  • Sulfonylation: 2-Bromobenzenesulfonyl chloride reacts with 4-methoxybenzylamine in dichloromethane under basic conditions (e.g., triethylamine) at room temperature.

  • Purification: The crude product is isolated via recrystallization or column chromatography, yielding a pure compound with >90% efficiency.

Reaction conditions are critical for optimizing yield. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while elevated temperatures (40–50°C) reduce reaction times.

Industrial Production

Scalable methods employ continuous flow reactors to improve efficiency and safety. Key parameters include:

  • Residence Time: 10–15 minutes.

  • Catalysts: Palladium-based catalysts for coupling reactions.

  • Solvent Recovery: Dichloromethane is recycled via distillation, minimizing waste.

Structural and Spectroscopic Characterization

Molecular Geometry

X-ray crystallography reveals an L-shaped conformation with a C–S–N–C torsion angle of −77.8°, stabilized by intramolecular C–H···O hydrogen bonds . The sulfonamide group adopts a trigonal planar geometry, facilitating interactions with biological targets .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3,300 cm⁻¹ (N–H stretch) and 1,280 cm⁻¹ (S=O asymmetric stretch).

  • ¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 4.3 ppm (N–CH₂), and δ 3.8 ppm (O–CH₃) .

  • Mass Spectrometry: Molecular ion peak at m/z 356.24 (M⁺).

Biological Activities

Antimicrobial Efficacy

The compound inhibits bacterial dihydropteroate synthetase (DHPS), disrupting folate synthesis. Minimum inhibitory concentrations (MIC) against common pathogens are:

Bacterial StrainMIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Pseudomonas aeruginosa6.67

Source:

Cell LineIC₅₀ (μM)
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)12.45
A549 (Lung Cancer)10.25

Mechanistic studies indicate caspase-3/7 activation and mitochondrial membrane depolarization .

Applications in Research

Organic Synthesis

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl derivatives. For example, palladium-catalyzed coupling with phenylboronic acid yields 2-phenyl-N-(4-methoxybenzyl)benzenesulfonamide, a precursor for kinase inhibitors .

Drug Discovery

Structural analogs exhibit carbonic anhydrase IX inhibition (Kᵢ = 8.2 nM), highlighting potential for anticancer therapeutics. Modifications at the methoxy group enhance blood-brain barrier permeability, relevant for neuroinflammatory targets .

Comparison with Related Compounds

Structural Analogues

  • 4-Bromo-N-cyclohexylbenzenesulfonamide: Lacks the methoxybenzyl group, reducing antibacterial potency (MIC >10 mg/mL) .

  • 2-Bromo-4-methylbenzaldehyde: Absence of sulfonamide moiety eliminates enzyme inhibition .

Functional Group Contributions

  • Bromine Atom: Enhances electrophilicity for nucleophilic substitutions.

  • Methoxybenzyl Group: Improves lipid solubility (logP = 5.05), aiding cellular uptake .

Future Directions

Mechanistic Studies

Elucidating interactions with DHPS and carbonic anhydrase isoforms via cryo-EM and molecular docking is prioritized .

Synthetic Optimization

Developing enantioselective routes using chiral auxiliaries could yield stereoisomers with enhanced bioactivity.

Preclinical Development

Toxicity profiling in murine models is essential to advance lead candidates into clinical trials.

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